molecular formula C8H7ClN2O B1434648 5-chloro-N-methyl-1,2-benzoxazol-3-amine CAS No. 1344702-32-4

5-chloro-N-methyl-1,2-benzoxazol-3-amine

Cat. No. B1434648
CAS RN: 1344702-32-4
M. Wt: 182.61 g/mol
InChI Key: PVRCLSOAIGGWPZ-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-1,2-benzoxazol-3-amine is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClN2O . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 182.607 Da .

Scientific Research Applications

Anticancer Properties

  • 5-chloro-N-methyl-1,2-benzoxazol-3-amine, in derivatives of benzoxazole and benzoxazolone, has shown cytotoxic effects toward human cancer cell lines. Researchers synthesized new compounds to assess their impact on cancer cells, finding that certain substitutions in the benzoxazole motif influenced their cytotoxicity (Murty et al., 2011).

Antimicrobial Activities

  • This compound has been involved in the synthesis of various derivatives with antimicrobial properties. For instance, some synthesized benzoxazole and benzoxazolone derivatives demonstrated moderate to good antibacterial and antifungal activities (Murty et al., 2011).

Structural Analysis and Coordination Compounds

  • A study explored the structural aspects of 5-chloro-1,3-benzoxazol-2-yl amine in forming coordination compounds with metals. The research provided insights into its various stable structures and potential applications in coordination chemistry (Téllez et al., 2013).

Insight into Molecular Binding and Interactions

  • The binding characteristics of derivatives containing 5-chloro-1,2-benzoxazol-3-amine have been studied using techniques like X-ray crystallography and molecular docking. Such studies are crucial for understanding how these compounds interact at the molecular level, particularly in biological systems (He et al., 2020).

Synthesis and Evaluation of Properties

  • Research has been done on the synthesis of novel compounds using 5-chloro-1,2-benzoxazol-3-amine and evaluating their properties, such as in the development of new polymers. This type of research expands the potential applications of this compound in materials science (Toiserkani, 2011).

Future Directions

Benzoxazole and its derivatives have been extensively used in drug discovery due to their wide range of biological activities . Therefore, the future research directions could include exploring the potential applications of 5-chloro-N-methyl-1,2-benzoxazol-3-amine in medicinal chemistry, particularly in the treatment of diseases related to AChE and BuChE enzymes .

Biochemical Analysis

Biochemical Properties

5-chloro-N-methyl-1,2-benzoxazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The presence of the 5-chloro substituent on the benzoxazole ring enhances its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission and other physiological processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AChE and BuChE can impact cholinergic signaling pathways, which play a role in cognitive functions and muscle contractions . Additionally, its effects on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of AChE and BuChE, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Furthermore, the compound may also influence the expression of genes involved in metabolic pathways and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, which can alter its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cognitive function and reduced inflammation . At higher doses, toxic or adverse effects may occur, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. The compound’s distribution can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect enzyme activity and metabolic pathways.

properties

IUPAC Name

5-chloro-N-methyl-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-10-8-6-4-5(9)2-3-7(6)12-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRCLSOAIGGWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NOC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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